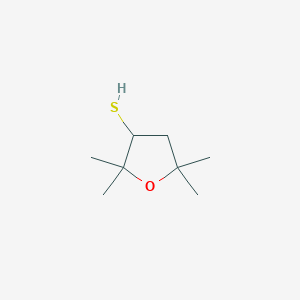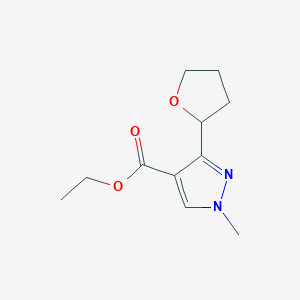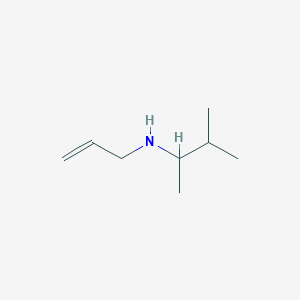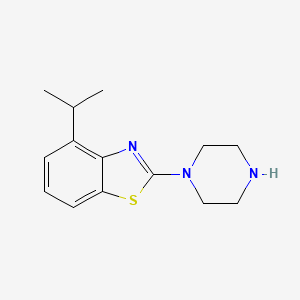![molecular formula C10H19N3O2 B13246944 2-(2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13246944.png)
2-(2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethoxy)ethan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-(2-aminoethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the reaction. The mixture is stirred at a controlled temperature until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethoxy)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethoxy)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 2-(2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethoxy)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of the compound.
2-(2-aminoethoxy)ethanol: Another precursor used in the synthesis.
1-methyl-1H-pyrazole: A structurally similar compound with different substituents.
Uniqueness
2-(2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethoxy)ethan-1-ol is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-[2-[(2-ethylpyrazol-3-yl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C10H19N3O2/c1-2-13-10(3-4-12-13)9-11-5-7-15-8-6-14/h3-4,11,14H,2,5-9H2,1H3 |
InChI Key |
NTVBJXFFTAMNIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B13246864.png)

![3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13246887.png)


![2-[(3-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13246911.png)
![3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13246919.png)
![N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13246926.png)
![2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13246928.png)

![2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13246935.png)
![(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol](/img/structure/B13246936.png)


